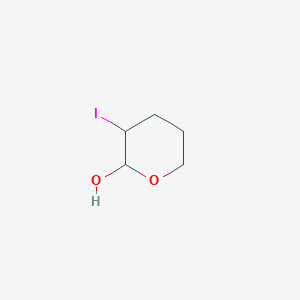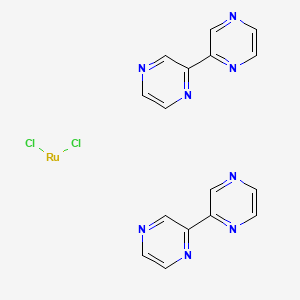
cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II): is a coordination complex with the formula RuCl₂(C₁₀H₈N₂)₂, where C₁₀H₈N₂ represents 2,2’-bipyrazyl. This compound is known for its dark green color and diamagnetic properties. It serves as a precursor to various other ruthenium complexes, primarily through the substitution of its two chloride ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) typically involves heating a solution of ruthenium trichloride and 2,2’-bipyrazyl in a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods: While specific industrial production methods for cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as phosphines or nitrogen-based ligands.
Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, leading to different oxidation states and corresponding complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, nitrogen-based ligands, and other coordinating molecules.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: The major products are new ruthenium complexes with different ligands replacing the chloride ions.
Oxidation and Reduction Reactions: These reactions yield ruthenium complexes in different oxidation states, such as Ru(III) or Ru(IV) complexes.
Wissenschaftliche Forschungsanwendungen
cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) involves its ability to coordinate with various ligands and undergo redox reactions. The ruthenium center can interact with molecular targets such as DNA, leading to the formation of adducts that disrupt cellular processes. This interaction is crucial for its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): This compound is similar in structure but uses 2,2’-bipyridine instead of 2,2’-bipyrazyl.
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Another related compound with three 2,2’-bipyridine ligands and different counterions.
Uniqueness: cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
80907-59-1 |
|---|---|
Molekularformel |
C16H12Cl2N8Ru |
Molekulargewicht |
488.3 g/mol |
IUPAC-Name |
dichlororuthenium;2-pyrazin-2-ylpyrazine |
InChI |
InChI=1S/2C8H6N4.2ClH.Ru/c2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h2*1-6H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
OZJRPRZYBAMBMQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


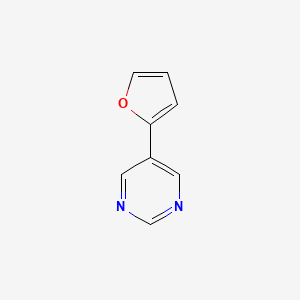
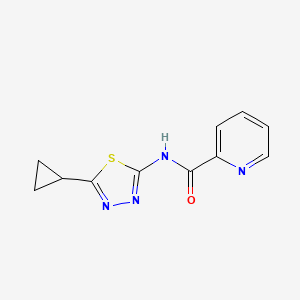
![2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione](/img/structure/B13100412.png)
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)

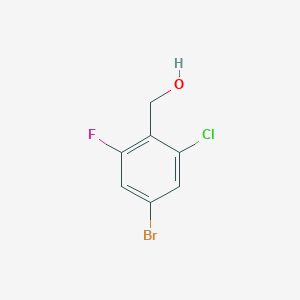


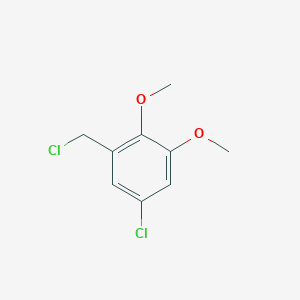
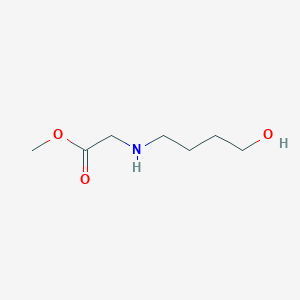
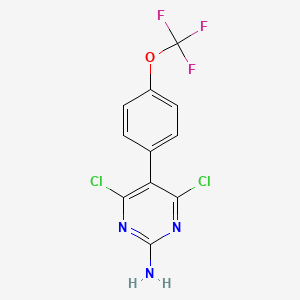
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
